5-Ethylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

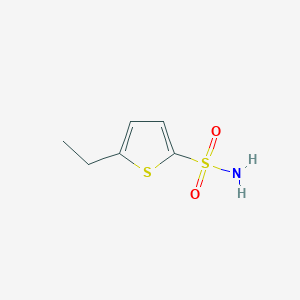

5-Ethylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C6H9NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthiophene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into thiols or sulfides.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Thiols or sulfides.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

5-Ethylthiophene-2-sulfonamide has demonstrated significant antimicrobial properties. Research indicates that it acts as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism makes it effective against various bacterial strains, including resistant ones like Klebsiella pneumoniae . The compound's low molecular weight and favorable drug-like properties enhance its potential as an antibacterial agent.

Anti-inflammatory and Anticancer Properties

In addition to its antibacterial effects, this compound exhibits anti-inflammatory and anticancer activities. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation by interacting with cellular signaling pathways involved in tumor growth . The sulfonamide moiety is crucial for its biological activity, often associated with both antibacterial and antitumor effects.

Carbonic Anhydrase Inhibition

The compound has also been investigated for its potential as a carbonic anhydrase inhibitor (CAI). Sulfonamides containing five-membered heterocycles, like this compound, have shown higher potency against specific carbonic anhydrase isoforms compared to their six-membered counterparts. This property could lead to applications in treating conditions like glaucoma and obesity by modulating carbonic anhydrase activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of thiophene derivatives with sulfonyl chlorides. The versatility in synthetic pathways allows for the development of numerous derivatives that may enhance or modify its biological activity .

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene sulfonamides exhibited high potency against Klebsiella pneumoniae, suggesting that modifications to the thiophene ring can enhance antibacterial activity .

- Anticancer Activity : Research involving various cancer cell lines (A-549, HepG-2, MCF-7) indicated that thiophene-based sulfonamides could inhibit cell growth effectively, highlighting their potential as anticancer agents .

- Carbonic Anhydrase Inhibition : Investigations into the structure-activity relationship (SAR) of five-membered heterocyclic sulfonamides revealed that compounds like this compound are effective CAIs, which could be beneficial in treating glaucoma .

Mecanismo De Acción

The mechanism of action of 5-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of folate metabolism, which is crucial for bacterial growth and replication .

Comparación Con Compuestos Similares

- Thiophene-2-sulfonamide

- 5-Methylthiophene-2-sulfonamide

- 2-Ethylthiophene-3-sulfonamide

Comparison: 5-Ethylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the ethyl group at the 5-position can influence the compound’s solubility and interaction with biological targets, making it more effective in certain contexts .

Actividad Biológica

5-Ethylthiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and potential anti-cancer properties. Additionally, we will explore its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring and a sulfonamide group, which are critical for its biological activity. The thiophene moiety enhances the compound's electronic properties, facilitating interactions with various biological targets. The sulfonamide group is particularly notable for its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis.

Biological Activities

1. Antimicrobial Activity

The sulfonamide group in this compound allows it to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, which compete with PABA for binding to bacterial enzymes involved in folate metabolism. Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

2. Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration in conditions characterized by excessive inflammation.

3. Anticancer Potential

Recent investigations have highlighted the potential of this compound in cancer research. The presence of the sulfonamide moiety is linked to antibacterial and antitumor effects. Compounds with similar structures have shown the ability to inhibit various cancer cell lines, suggesting that this compound may also possess anti-neoplastic properties. Preliminary studies indicate interactions with cellular signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase pathway.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with enzymes involved in folate metabolism, inhibiting their activity.

- Cell Signaling Modulation : The thiophene ring may interact with various receptors and enzymes, influencing cellular signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |

| Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases. |

| Anticancer Activity | Inhibited proliferation of specific cancer cell lines; ongoing studies are examining its effects on signaling pathways critical for tumor growth. |

Propiedades

IUPAC Name |

5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQLGPYKHWNEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.